![molecular formula C16H10F4N2O B3140563 1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone CAS No. 478030-60-3](/img/structure/B3140563.png)
1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
Overview
Description
1-(4-Fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone (FTBE) is an organic compound that is used in a variety of scientific research applications. FTBE is a chiral molecule that is used as a synthetic intermediate to produce a variety of other compounds. FTBE has been studied for its potential applications in drug discovery and development, as well as its biochemical and physiological effects.
Scientific Research Applications
DNA Interaction and Cellular Applications
Benzimidazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This interaction is utilized in fluorescent DNA staining for chromosome and nuclear analysis in cell biology, including flow cytometry and the study of plant chromosomes. These compounds also find applications as radioprotectors and topoisomerase inhibitors, serving as a basis for rational drug design and the investigation of DNA-binding mechanisms (Issar & Kakkar, 2013).
Coordination Chemistry and Material Science
In coordination chemistry, benzimidazole derivatives are integral in forming complex compounds with notable properties such as spectroscopy, magnetic behavior, and biological activity. Their variability in chemistry and the formation of complexes suggest potential areas of research in materials science, including the exploration of unknown analogs (Boča, Jameson, & Linert, 2011).
Synthetic Chemistry
Benzimidazole scaffolds are key in synthetic chemistry for developing novel compounds with potential optoelectronic applications. They are particularly valued for their electroluminescent properties when incorporated into π-extended conjugated systems, showing promise for the creation of materials used in organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Green Chemistry and Environmental Applications
Benzimidazole derivatives are being explored in green chemistry for their fluoroalkylation reactions in aqueous media, an approach that aligns with environmental sustainability by reducing the reliance on toxic and hydrophobic fluoroalkylation reagents. This research is crucial for the development of fluorine-containing pharmaceuticals and agrochemicals with minimal environmental impact (Song et al., 2018).
Anticancer Research
Research on benzimidazole derivatives also extends to anticancer activities, with certain compounds identified as potent inhibitors of key biological targets involved in cancer progression. The design and synthesis of benzimidazole derivatives as anticancer agents are based on their ability to interact with biological targets such as tubulin, DNA, and enzymes, showcasing their potential in cancer chemotherapy (Akhtar et al., 2019).
properties
IUPAC Name |
1-(4-fluorophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2O/c17-11-7-5-10(6-8-11)14(23)9-22-13-4-2-1-3-12(13)21-15(22)16(18,19)20/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQMAGHRNVLUOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152825 | |
Record name | 1-(4-Fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478030-60-3 | |
Record name | 1-(4-Fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478030-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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